N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide

Patient-centric specification Qualification threshold Impurity safety limit

N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, also designated as Vildagliptin Amide Impurity, Vildagliptin Carboxamide Impurity, or Impurity B, is a process-related and degradation impurity of the DPP-4 inhibitor vildagliptin. This compound is the carboxamide analog of vildagliptin, differing by the substitution of the nitrile group with a carboxamide moiety, and is supplied as a highly characterized reference standard (molecular formula C₁₇H₂₇N₃O₃; MW 321.41 g/mol) for pharmaceutical quality control and analytical method validation applications.

Molecular Formula C17H27N3O3
Molecular Weight 321.4 g/mol
Cat. No. B15355105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide
Molecular FormulaC17H27N3O3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N
InChIInChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)/t11?,12?,13-,16?,17?/m0/s1
InChIKeyIUJJPEBUSBVYIP-FBXIQOIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vildagliptin Carboxamide Impurity (CAS 565453-39-6): Certified Reference Standard for Quantitative HPLC-MS Analysis


N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, also designated as Vildagliptin Amide Impurity, Vildagliptin Carboxamide Impurity, or Impurity B, is a process-related and degradation impurity of the DPP-4 inhibitor vildagliptin . This compound is the carboxamide analog of vildagliptin, differing by the substitution of the nitrile group with a carboxamide moiety, and is supplied as a highly characterized reference standard (molecular formula C₁₇H₂₇N₃O₃; MW 321.41 g/mol) for pharmaceutical quality control and analytical method validation applications .

Why Procuring the Certified Vildagliptin Carboxamide Impurity Reference Is Critical for ANDA Filing Success


In-class DPP-4 inhibitor impurities cannot be interchanged because each impurity possesses a unique structural fingerprint — nitrile (parent drug), carboxamide, carboxylic acid, or diketopiperazine — that dictates its chromatographic retention, ionization efficiency, systemic exposure, and toxicological profile [1]. The carboxamide impurity is simultaneously a major human metabolite of vildagliptin, enabling a distinct regulatory qualification pathway via metabolism data leveraging that cannot be applied to non-metabolite process impurities [2]. Consequently, generic substitution with an uncharacterized or structurally dissimilar impurity standard fails to meet ICH M7 and Q3B requirements for method specificity and safety qualification.

Quantitative Differentiation Data for Vildagliptin Carboxamide Impurity (Impurity B) Against Conventional Impurity Baselines and Parent API


Quantified Qualification Threshold: Carboxamide Impurity B vs. ICH Q3B Conventional 0.5% Limit

The Vildagliptin Carboxamide Impurity (Impurity B) is qualified at a human equivalent dose (HED) of 6.5 mg/day, derived from a rat NOAEL of 0.675 mg/kg/day, enabling a specification limit that substantially exceeds the conventional ICH Q3B qualification threshold of ≤0.5% for unspecified impurities [1]. This higher qualified limit reduces the risk of batch rejection during ANDA review and allows flexible manufacturing controls.

Patient-centric specification Qualification threshold Impurity safety limit

Metabolic Contribution Ratio (MOA/MTA) Distinguishes Carboxamide Impurity from Non-Metabolite Process Impurities

For the carboxamide impurity, the ratio of maximum observed amount (MOA) to maximum theoretical amount (MTA) in fecal excretion is ≥1, indicating that in vivo metabolism contributes to the excreted amount beyond what would be expected from the impurity alone [1]. When corrected for 45% oral bioavailability in rats, the ratio rises to 2.2×, confirming significant metabolic formation. In contrast, non-metabolite process impurities typically exhibit MOA/MTA <1 and require separate GLP toxicology qualification studies.

Metabolite safety MIST Qualification strategy

In Vivo Toxicity Equivalence: Spiked Impurity B vs. Unspiked Vildagliptin in 4-Week Rat Study

A 4-week repeat-dose toxicity study in rats compared a test product containing 2.8%, 2.0%, and 1.9% w/w of vildagliptin impurities (including Impurity B) against unspiked vildagliptin at a dose of 900 mg/kg/day [1]. No difference in toxicity was observed between the impurity-spiked product and the pure API, demonstrating a substantial safety margin. The animal-to-human dose ratio (130/600) further supports that Impurity B does not introduce additional toxicological risk at levels far exceeding the standard 0.5% specification.

Repeat-dose toxicity Safety margin Impurity qualification

Molecular Weight Discrimination: Carboxamide Impurity (MW 321.41) vs. Parent Vildagliptin (MW 303.40) for Unambiguous HPLC-MS Identification

The carboxamide impurity (C₁₇H₂₇N₃O₃, MW 321.41 g/mol) is mass-discriminable from the parent drug vildagliptin (C₁₇H₂₅N₃O₂, MW 303.40 g/mol) by a +18.01 Da mass shift, corresponding to the formal replacement of the nitrile (–CN) with a carboxamide (–CONH₂) [1]. This mass difference, combined with distinct chromatographic retention resulting from altered polarity, enables unambiguous peak assignment and quantification in LC-MS and HPLC-UV methods without co-elution interference.

HPLC-MS method validation Mass spectrometry Chromatographic resolution

Top Application Scenarios for the Vildagliptin Carboxamide Impurity Reference Standard in Pharmaceutical R&D and Quality Control


ANDA Regulatory Filing: HPLC-MS Method Validation and Impurity Profiling per ICH Q2(R1)

Employ the Vildagliptin Carboxamide Impurity reference standard for system suitability, linearity, accuracy, and precision assessment during HPLC-MS method validation. The well-characterized mass shift (+18.01 Da) and distinct chromatographic retention relative to the parent drug vildagliptin enable specific, interference-free quantification of this impurity in drug substance and tablet matrices [1]. Use of a fully characterized impurity standard with established molecular identity supports ICH Q2(R1) specificity and ruggedness criteria.

Patient-Centric Specification (PCS) Development for Vildagliptin Finished Dosage Forms

Leverage the qualified safety data for Impurity B — specifically the NOAEL-derived HED of 6.5 mg/day and the MOA/MTA ratio ≥1 — to scientifically justify a specification limit exceeding the standard ICH Q3B 0.5% threshold [1]. This approach, validated by regulatory authorities, reduces the risk of unnecessary batch rejection due to impurity levels that are toxicologically insignificant, and provides a defensible position during ANDA review and post-approval change management.

Stability-Indicating Method Development and Forced Degradation Studies

Apply the carboxamide impurity reference standard as a marker for hydrolytic degradation of vildagliptin under ICH Q1A(R2) conditions (acid, base, oxidative, thermal, and photolytic stress). Because the carboxamide impurity is both a degradation product and a circulating human metabolite [1], its presence in stability samples carries dual regulatory significance, and its accurate quantification using the certified reference standard ensures that stability-indicating methods are fit for purpose throughout the product lifecycle.

Routine QC Batch Release: System Suitability and Impurity Quantification

Integrate the Vildagliptin Carboxamide Impurity reference standard into daily QC workflows for HPLC system suitability testing (resolution, tailing factor, theoretical plates) and as an external calibration or limit standard for impurity quantification in commercial API and finished product batches. The standard's demonstrated in vivo safety at elevated levels (no added toxicity at 2.8% w/w impurity load [1]) provides additional confidence that batches meeting the specification are safe for patient use.

Quote Request

Request a Quote for N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.